3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione
Overview
Description
3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C23H24N4O3S and its molecular weight is 436.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione is 436.15691181 g/mol and the complexity rating of the compound is 671. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Benzothiazole derivatives, including those related to the specified compound, have been synthesized and tested for their antimicrobial properties. For instance, Patel, Agravat, and Shaikh (2011) explored the synthesis of new pyridine derivatives from 2-amino substituted benzothiazoles and found variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Similar studies by Patel and Agravat (2007) and Patel and Agravat (2009) have further established the antimicrobial potential of benzothiazole derivatives through the synthesis of novel pyridine derivatives, demonstrating considerable antibacterial activity (Patel & Agravat, 2007); (Patel & Agravat, 2009).
Antiproliferative Effects and Apoptotic Agents
Research into benzothiazole derivatives has also extended to their potential antiproliferative effects on cancer cells. For example, Kumar et al. (2014) synthesized and evaluated the antiproliferative effect of 4-thiazolidinone, pyridine, and piperazine-based conjugates on human leukemic cells, finding compound 5 to display potent activity against various leukemic cell lines (Kumar et al., 2014). Byrappa et al. (2017) synthesized isoxazoline derivatives linked via piperazine to benzothiazoles as apoptotic agents, showing significant cytotoxic and antineoplastic activities in comparison to tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) protein in mammalian cancer cells (Byrappa et al., 2017).
Future Directions
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole core have been shown to interact with various molecular targets such as gaba (a) alpha-1, glutamate, gaba (a) delta receptors, and na/h exchanger .
Mode of Action
It can be inferred from related studies that benzothiazole derivatives may interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Benzothiazole derivatives have been associated with various biochemical pathways, including those involving prostaglandins, which are derived from arachidonic acid .
Pharmacokinetics
A computational study was carried out for the prediction of pharmacokinetic properties of similar compounds .
Result of Action
Similar compounds have been evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .
Properties
IUPAC Name |
3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-2-30-17-7-5-6-16(14-17)27-21(28)15-19(22(27)29)25-10-12-26(13-11-25)23-24-18-8-3-4-9-20(18)31-23/h3-9,14,19H,2,10-13,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PONFXZVCBOUXAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=NC5=CC=CC=C5S4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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